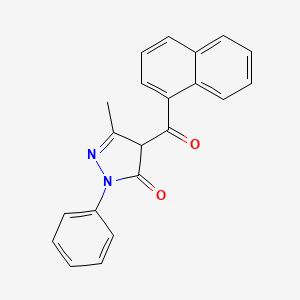

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone, also known as MNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazolone derivatives and has been synthesized using different methods.

Applications De Recherche Scientifique

Tuning Triplet Energy Levels

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone is used in the synthesis of pyrazolone-based ligands for tuning the triplet energy levels to match the 5D0 level of europium(III), enhancing the Eu(III) emission intensity in luminescent properties applications. These ligands show promise in improving the luminescent properties of Eu(III) complexes through ligand modification, with potential applications in electroluminescent devices (Shi et al., 2005).

Crystal Structure Analysis

The compound has been involved in the study of crystal structures, providing insights into the molecular arrangement and interactions within crystals. This has implications for understanding molecular behavior in solid states and can contribute to materials science and pharmaceutical formulation research (Sharma et al., 2015).

Anticancer Research

Research on mixed ligand Cu(II) complexes derived from pyrazolone has shown in vitro apoptotic effects and gene expression modifications in human lung cancer cells, indicating potential applications in cancer therapy. These studies contribute to the understanding of the anti-tumor mechanisms of pyrazolone-based compounds (Jadeja et al., 2017).

Antimicrobial and Anticorrosion Applications

Pyrazolone compounds have been evaluated for their antimicrobial activities against various bacteria, showing potential as bactericidal agents. Additionally, their efficiency as corrosion inhibitors for metals in different environments highlights their importance in industrial applications, such as in coatings and protective layers for metals (Sayed et al., 2018).

Chemical Reactivity and Uses

The diverse reactivity of 1-Phenyl-3-methyl-5-pyrazolone, also known as PMP or edaravone, has been explored for various applications, including as a reagent in the study of carbohydrates, as a drug for the treatment of stroke and ALS, and in the design of drug conjugates with antioxidant, anticancer, and antiviral properties (Bailly et al., 2020).

Propriétés

IUPAC Name |

5-methyl-4-(naphthalene-1-carbonyl)-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-14-19(21(25)23(22-14)16-10-3-2-4-11-16)20(24)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZVCSONYEVMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)

![3-(2-Fluorophenyl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide](/img/structure/B2960937.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2960939.png)

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)

![Methyl 2-[6-chloro-2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2960943.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)